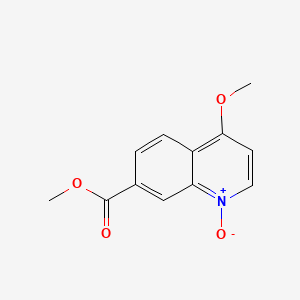
4-Methoxy-7-(methoxycarbonyl)quinoline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-7-(methoxycarbonyl)quinoline 1-oxide is a quinoline derivative with the molecular formula C12H11NO4. This compound is known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. The presence of both methoxy and methoxycarbonyl groups in its structure contributes to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-7-(methoxycarbonyl)quinoline 1-oxide typically involves the use of transition-metal catalyzed reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction between 4-methoxyquinoline and methoxycarbonyl chloride in the presence of a base can yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-7-(methoxycarbonyl)quinoline 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the N-oxide group back to the parent quinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .
Wissenschaftliche Forschungsanwendungen
4-Methoxy-7-(methoxycarbonyl)quinoline 1-oxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 4-Methoxy-7-(methoxycarbonyl)quinoline 1-oxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in apoptosis and cell proliferation, making it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Quinolinecarboxylic acid, 4-methoxy-, methyl ester, 1-oxide: This compound shares a similar structure but differs in the position of the methoxy and methoxycarbonyl groups.
4-Methoxyquinoline: Lacks the methoxycarbonyl group, resulting in different chemical properties and reactivity.
Quinolinyl-pyrazoles: These compounds have a pyrazole ring fused to the quinoline structure, leading to distinct biological activities.
Uniqueness
Its ability to undergo various chemical reactions and its potential in drug discovery make it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C12H11NO4 |
|---|---|
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
methyl 4-methoxy-1-oxidoquinolin-1-ium-7-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-16-11-5-6-13(15)10-7-8(12(14)17-2)3-4-9(10)11/h3-7H,1-2H3 |
InChI-Schlüssel |
GWGKGHCNWYOTTC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=CC(=CC2=[N+](C=C1)[O-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















